N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester
Description
N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester is a synthetic amino acid derivative characterized by the presence of two benzyl ester groups attached to the carboxyl moieties of L-glutamic acid and a peptide bond linking it to L-alanine. Its molecular formula is C₂₆H₃₈N₂O₅, with a molecular weight of 458.59 g/mol (CAS: 122454-52-8) . The benzyl ester groups enhance its lipophilicity, making it suitable for applications in peptide synthesis and medicinal chemistry, where protecting groups are required to stabilize reactive intermediates.
The compound is synthesized via esterification of L-glutamic acid with benzyl alcohol, followed by coupling with L-alanine. Its stability under acidic conditions and susceptibility to hydrolysis under basic or enzymatic conditions are critical for its role in controlled-release drug formulations .
Properties
IUPAC Name |
dibenzyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26)/t16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRIFZCMNCZLJQ-LPHOPBHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737570 | |
| Record name | Dibenzyl L-alanyl-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87063-91-0 | |
| Record name | Dibenzyl L-alanyl-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metal Chloride-Catalyzed Esterification
The industrial-scale process described in CN105061283B employs a two-step protection/esterification sequence:
Step 1: Amino Group Protection
L-Alanyl-L-glutamic acid reacts with HCl gas (1:1 molar ratio) in dichloromethane at 25°C using ZnCl₂ catalyst (5 mol%), forming the amino hydrochloride salt within 45 minutes. This step achieves >98% conversion by suppressing side reactions at the amine group.
Step 2: Benzyl Ester Formation
Benzyl alcohol (2.2 equiv) is added to the hydrochloride intermediate under reflux (80°C) while maintaining HCl gas flow (0.5 L/min). The azeotropic removal of water drives the equilibrium toward ester formation, with solvent (toluene) continuously replenished to maintain reaction volume. After 3 hours, hot filtration removes the ZnCl₂ catalyst, which is reused for 5 cycles without activity loss.
Purification involves:
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Rotary evaporation under reduced pressure (40°C, 15 mmHg)
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Recrystallization from ethanol/water (4:1 v/v) at 0°C
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Final vacuum drying (50°C, 24 hr) to obtain white crystalline product (mp 112–114°C)
Key Process Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% ZnCl₂ | <5%: Slow reaction >7%: Side products |
| HCl Gas Flow Rate | 0.5 L/min | Lower rates cause incomplete protection |
| Benzyl Alcohol Excess | 10% (2.2 equiv) | <5% excess: 72% yield >15%: No improvement |
| Reaction Time | 3 hr | <2 hr: 65% yield >4 hr: Decomposition |
This method produces pharmaceutical-grade material (HPLC purity >99.5%) with 89% isolated yield.
Enzymatic Synthesis Strategies
Protease-Mediated α-Selective Benzylation
Frontiers in Catalysis (2024) details a biocatalytic approach using immobilized Alcalase (subtilisin Carlsberg) for regioselective esterification:
Reaction Scheme
Optimized Conditions
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Solvent: Neat benzyl alcohol (acts as substrate and solvent)
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Enzyme Loading: 20 mg/mL immobilized Alcalase
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Temperature: 45°C
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Reaction Time: 48 hr
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Water Activity: Controlled at 0.33 using saturated LiCl solution
Performance Comparison of Proteases
| Enzyme | Source | Yield (%) | α/γ Selectivity |
|---|---|---|---|
| Alcalase 2.4L FG | Bacillus licheniformis | 81 | 95:5 |
| Thermolysin | Geobacillus stearothermophilus | 68 | 89:11 |
| Papain | Carica papaya | 42 | 78:22 |
The Alcalase-catalyzed process eliminates need for amino group HCl protection, though requires subsequent Boc deprotection (TFA/CH₂Cl₂, 2 hr).
Comparative Analysis of Synthesis Methods
Efficiency and Sustainability Metrics
| Metric | Chemical Method | Enzymatic Method |
|---|---|---|
| Overall Yield | 89% | 74% (including Boc removal) |
| Reaction Temperature | 80°C | 45°C |
| Catalyst Recyclability | 5 cycles | Single-use |
| E-Factor* | 18.7 | 9.2 |
| PMI† | 32 | 19 |
*E-Factor = kg waste/kg product; †PMI = Process Mass Intensity
Advantages of Chemical Synthesis
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Higher batch-to-batch consistency (RSD <2% vs 5–8% for enzymatic)
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Established scale-up protocols to 1000L reactors
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Lower enzyme-related costs ($0.42/g vs $1.15/g enzyme)
Benefits of Biocatalytic Route
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60% reduction in chlorinated solvent use
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No requirement for HCl gas handling infrastructure
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Inherent γ-carboxylate protection simplifies downstream peptide coupling
Emerging Hybrid Approaches
Chemoenzymatic Sequential Protection
Pilot-scale trials combine initial enzymatic α-benzylation with chemical γ-protection:
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Alcalase-mediated α-esterification (45°C, 48 hr)
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γ-Carboxyl activation using EDC/HOBt
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Benzylamine coupling in DMF at 0°C
This hybrid method achieves 93% overall yield with 99.8% regioselectivity, though requires careful solvent compatibility management between steps.
Critical Challenges in Process Optimization
Byproduct Formation in Chemical Synthesis
GC-MS analysis identifies three major impurities:
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Di-benzyl ester (3–5%): Forms when γ-carboxyl reacts
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N-Acetyl derivative (0.8%): From amine group acetylation
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Benzyl chloride adduct (1.2%): HCl/byproduct interaction
Control strategies:
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Maintain HCl gas purity >99.9%
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Strict temperature control during azeotropic distillation
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Use of molecular sieves (4Å) in recrystallization solvent
Chemical Reactions Analysis
Types of Reactions
N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester undergoes various chemical reactions, including:
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: L-Alanine and L-glutamic acid.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester involves its interaction with specific molecular targets and pathways. The compound can be incorporated into proteins through site-specific modifications, allowing researchers to study the effects of these modifications on protein function and activity . The ester bonds in the compound can be hydrolyzed to release the active amino acids, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester and related compounds:
Reactivity and Stability
- Ester Hydrolysis: this compound undergoes hydrolysis under basic conditions or via esterase enzymes, releasing free glutamic acid and benzyl alcohol. This contrasts with N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester, where diethyl esters are less stable under acidic conditions .
- pH Sensitivity: Benzyl ester bonds in these compounds form preferentially at pH 4, as demonstrated in lignin-glucuronic acid complexes . Neutral pH favors reactions with amino groups, reducing ester stability .
Research Findings and Key Insights
- Synthetic Efficiency : Bis(benzyl) esters exhibit higher yields in amide-forming reactions compared to chloride derivatives, as seen in the synthesis of tris-(4-carboxybenzoyl) alkaneamines .
- Structural Impact on Bioactivity : The presence of a chloro group in N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester increases electrophilicity, enhancing its reactivity in nucleophilic substitutions .
- Comparative Solubility : this compound is less water-soluble than its diethyl ester counterpart due to the bulky benzyl groups, impacting its pharmacokinetic profile .
Biological Activity
N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester, a diester derivative of L-alanine and L-glutamic acid, has garnered attention in recent research for its diverse biological activities. This compound is characterized by its two benzyl ester groups, which enhance its lipophilicity and potential bioactivity. The following sections will provide an overview of its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C22H26N2O5
- Molecular Weight : Approximately 398.45 g/mol
- CAS Number : 87063-91-0
The structure of this compound allows for significant interactions with biological systems, particularly through hydrolysis processes that release L-alanine and L-glutamic acid, both of which play critical roles in various metabolic pathways.
Synthesis
The synthesis of this compound typically involves the esterification of L-alanine and L-glutamic acid with benzyl alcohol. The reaction conditions can be optimized to enhance yield and purity, often utilizing catalytic methods to facilitate the formation of the ester bonds.
Biological Activities
This compound exhibits several notable biological activities:
Case Study 1: Neuroprotective Mechanisms
A study focused on the neuroprotective effects of amino acid derivatives found that this compound could significantly reduce neuronal cell death induced by oxidative stress. The mechanism involved the modulation of glutamate receptors, which are crucial for synaptic plasticity and memory formation.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various amino acid esters, researchers highlighted the potential antimicrobial properties of N-L-Alanyl-L-glutamic Acid derivatives. The study employed agar diffusion methods against common pathogens like E. coli and S. aureus, showing promising results that warrant further investigation into this compound's efficacy .
Data Table: Biological Activities Overview
Q & A
(Basic) What are the optimal pH conditions for synthesizing N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester to maximize benzyl ester bond formation?
Answer:
The formation of benzyl ester bonds in synthetic derivatives like this compound is highly pH-dependent. Studies demonstrate that acidic conditions (pH 4) are optimal for maximizing benzyl ester bond formation. Under acidic pH, quinone methide intermediates react preferentially with carboxyl groups (e.g., glucuronic acid), minimizing competing side reactions with water or amino groups . For example:
- At pH 4, benzyl ester bond content in DHP-glucuronic acid complexes (DHPGAC) was highest (Table 1, ).
- In contrast, neutral conditions (pH 7) favor protein incorporation via amino group reactions, reducing ester bond yields .
Methodological Recommendation:
- Perform synthesis under pH 4 using buffered enzymatic systems (e.g., β-glucosidase and coniferin as a precursor).
- Quantify ester bonds post-synthesis via alkali treatment (e.g., 0.1 M NaOH) followed by ion chromatography (IC) to measure released glucuronic acid .
(Basic) How does pH influence nitrogen content in benzyl ester derivatives during synthesis?
Answer:
Nitrogen incorporation arises from unintended reactions between quinone methide intermediates and proteins (e.g., enzymatic residues). Neutral to weakly acidic conditions (pH 6–7) promote nitrogen content due to increased reactivity of amino groups with quinone methides. Key findings include:
- Elemental analysis showed a 30% increase in nitrogen content as pH shifted from 4 to 7 (Table 2, ).
- At pH 7, protein-enzyme residues (e.g., β-glucosidase) react efficiently with intermediates, forming DHP-protein complexes .
Methodological Recommendation:
- Use elemental analysis (CHNS/O) to track nitrogen content.
- Pre-purify enzymes or use protein-free reaction systems to minimize nitrogen interference under neutral conditions .
(Advanced) What competing reaction pathways occur during synthesis under varying pH conditions, and how can they be controlled?
Answer:
pH modulates the reactivity of quinone methide intermediates, leading to three competing pathways:
Esterification (pH 4): Dominant reaction between quinone methides and carboxyl groups (e.g., glucuronic acid).
Glucose incorporation (pH 6): Quinone methides react with glucose, increasing carbohydrate content (Table 3, ).
Protein adduct formation (pH 7): Amino groups in proteins outcompete esterification, forming stable DHP-protein complexes .
Methodological Recommendation:
- To prioritize ester bonds: Use acidic pH (4) and exclude glucose/proteins.
- To study glucose adducts: Conduct reactions at pH 6 with excess glucose.
- To suppress protein interference: Add thiol-blocking agents (e.g., N-ethylmaleimide) under neutral conditions .
(Advanced) Which spectroscopic and chromatographic techniques are most effective for characterizing benzyl ester bond formation?
Answer:
A multi-technique approach is critical for unambiguous characterization:
FTIR Spectroscopy : Detect ester carbonyl stretches (∼1720 cm⁻¹) and absence of free carboxyl peaks (∼1650 cm⁻¹) .
Solid-State ¹³C NMR : Identify glucose C-1 (103 ppm) and ester-linked carbons (∼74 ppm) (Fig. 2, ).
Ion Chromatography (IC) : Quantify glucuronic acid released after alkali cleavage of ester bonds (Fig. 1, ).
HPLC : Monitor glucose and protein content using reverse-phase columns with UV detection .
Methodological Recommendation:
- Combine FTIR and NMR for structural validation.
- Use IC with post-alkali treatment for quantitative ester bond analysis .
(Advanced) How can site-specific protein modifications be achieved using benzyl ester derivatives?
Answer:
this compound derivatives enable genetically encoded protein modifications . For example:
- Engineered tRNA synthetases incorporate benzyl ester-functionalized amino acids into proteins, enabling site-specific conjugation (e.g., fluorophores or crosslinkers) .
- This method avoids traditional chemical ligation, preserving protein activity .
Methodological Recommendation:
- Use amber codon suppression with orthogonal tRNA/synthetase pairs.
- Validate modifications via mass spectrometry and fluorescence assays .
(Advanced) What factors influence the stability of benzyl ester bonds in aqueous environments?
Answer:
Ester bond stability depends on:
pH : Hydrolysis accelerates under alkaline conditions (e.g., 0.1 M NaOH cleaves bonds within 1 hour ).
Temperature : Elevated temperatures (>40°C) degrade bonds in neutral/alkaline buffers.
Enzymatic Activity : Esterases or lipases catalyze hydrolysis in biological systems.
Methodological Recommendation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
